

E7820: A Technical Guide to its Anti-Angiogenic Properties

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Compound of Interest

Compound Name: E 7820

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Abstract

E7820 is a novel, orally bioavailable small molecule with potent anti-angiogenic and antitumor properties. Initially characterized as an inhibitor of integrin $\alpha 2$ expression on endothelial cells, recent discoveries have unveiled a deeper mechanism of action involving the targeted degradation of the RNA-binding protein RBM39, classifying E7820 as a molecular glue. This dual mechanism underscores its potential as a multifaceted anti-cancer agent. This technical guide provides a comprehensive overview of the anti-angiogenic properties of E7820, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols for its evaluation.

Core Mechanism of Action

E7820 exerts its anti-angiogenic effects through two primary, interconnected mechanisms:

1.1 Inhibition of Integrin $\alpha 2$ Expression: E7820 was first identified as a suppressor of integrin $\alpha 2$ (ITGA2) subunit expression on endothelial cells.^{[1][2]} Integrin $\alpha 2$, which forms a heterodimer with the $\beta 1$ subunit, is a critical receptor for collagen and plays a pivotal role in endothelial cell adhesion, migration, and tube formation – all essential steps in angiogenesis.^{[2][3]} E7820 inhibits the expression of integrin $\alpha 2$ at the mRNA level, leading to a downstream reduction in the expression of other integrins such as $\alpha 3$, $\alpha 5$, and $\beta 1$.^{[1][2]} This targeted suppression

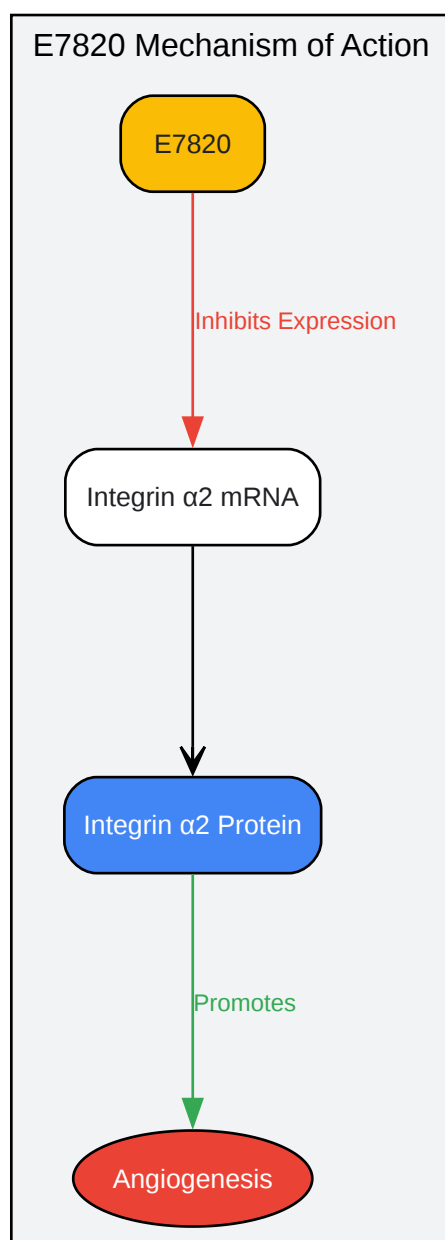
disrupts the interaction of endothelial cells with the extracellular matrix, thereby inhibiting the formation of new blood vessels.

1.2 Molecular Glue-Mediated Degradation of RBM39: More recent studies have elucidated a more fundamental mechanism of action for E7820. It functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. E7820 facilitates the interaction between the RNA-binding protein 39 (RBM39) and the DCAF15 E3 ubiquitin ligase substrate receptor. This induced proximity leads to the degradation of RBM39. [4][5] RBM39 is a splicing factor involved in the processing of pre-mRNA for numerous genes, including those critical for angiogenesis. The degradation of RBM39 leads to aberrant splicing of these transcripts, ultimately contributing to the anti-angiogenic and anti-tumor effects of E7820. [5] A related splicing factor, CAPER α , has also been shown to be degraded by E7820 through a similar mechanism.

Signaling Pathways

The anti-angiogenic activity of E7820 stems from its modulation of key signaling pathways.

2.1 Integrin α 2 Downstream Signaling: The inhibition of integrin α 2 expression by E7820 disrupts the normal signaling cascade initiated by the binding of endothelial cells to the extracellular matrix. This interference is believed to impact the signaling of major pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). [6][7] Integrin α 2 β 1 co-localizes with VEGF Receptor 2 (VEGFR2) and is crucial for transducing VEGF-mediated signals that lead to endothelial cell proliferation and migration, primarily through the activation of the Erk1/Erk2 MAPK pathway. [7][8] By downregulating integrin α 2, E7820 likely dampens the endothelial cell response to these critical growth factors.

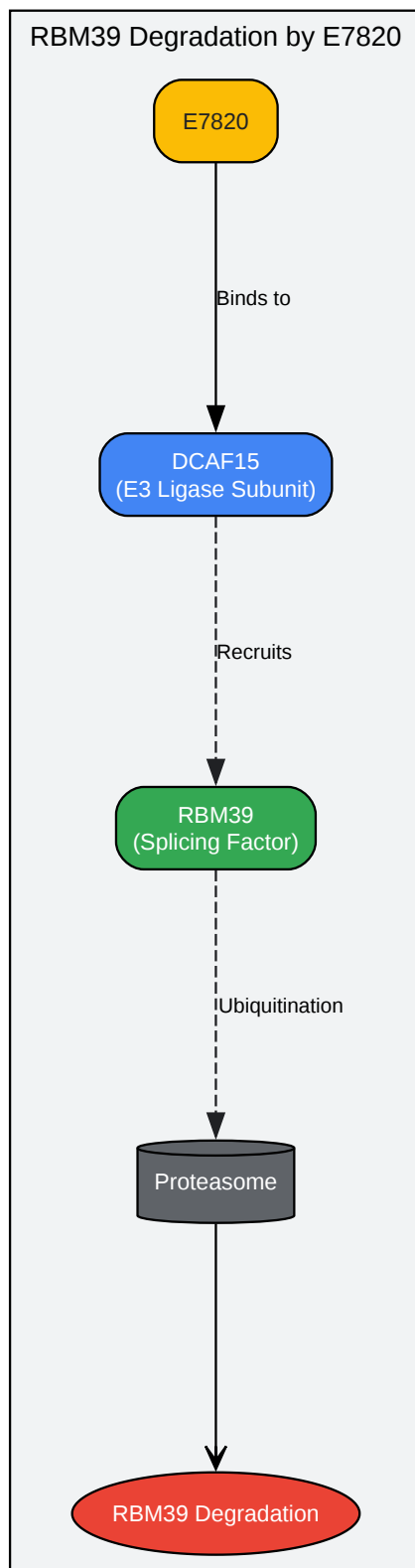


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E7820 inhibits the expression of Integrin α2, a key promoter of angiogenesis.

2.2 RBM39 Degradation Pathway: As a molecular glue, E7820 binds to the DCAF15 subunit of the CUL4-DDB1 E3 ubiquitin ligase complex. This binding creates a novel surface that is recognized by RBM39, leading to its recruitment to the E3 ligase complex. RBM39 is then polyubiquitinated and targeted for degradation by the proteasome. The resulting loss of RBM39

function disrupts the normal splicing of numerous pre-mRNAs, leading to widespread cellular effects, including the inhibition of angiogenesis.



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E7820 acts as a molecular glue to induce the degradation of the RBM39 splicing factor.

Preclinical Data

The anti-angiogenic and anti-tumor activity of E7820 has been demonstrated in a variety of preclinical models.

3.1 In Vitro Studies:

Assay	Cell Line	Key Findings	Reference
Endothelial Cell Proliferation	HUVEC	Inhibited proliferation	[2]
Tube Formation	HUVEC	Inhibited tube formation	[1] [2]
Integrin Expression	HUVEC	Decreased integrin $\alpha 2$, $\alpha 3$, $\alpha 5$, and $\beta 1$ expression	[2]
Megakaryocytic Cell Line	Dami	Reduced integrin $\alpha 2$ expression	[9]

3.2 In Vivo Studies:

Model	Angiogenic Stimulus / Tumor Type	Key Findings	Reference
Matrigel Plug Assay	bFGF	Significantly inhibited bFGF-induced angiogenesis	[9]
Dorsal Air Sac Model	Human colon WiDr tumor	Inhibited tumor-induced angiogenesis	[9]
Subcutaneous Xenograft	Human colon, breast, pancreas, and kidney tumor cell lines	Inhibited tumor growth of seven cell lines; completely suppressed growth of KP-1 (pancreatic) and LoVo (colon)	[9]
Orthotopic Implantation	Human pancreatic KP-1 and colon Colo320DM tumors	Significantly inhibited tumor growth	[9]

Clinical Data

E7820 has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors and myeloid malignancies.

4.1 Phase I Study (NCT00078637): A Phase I dose-escalation study was conducted in 37 patients with advanced solid malignancies.[10][11][12]

Parameter	Value
Patient Population	37 patients (21 male) with advanced solid tumors
Median Age	65 years (range: 40-82)
Dose Escalation	10, 20, 40, 70, 100, and 200 mg/day
Maximum Tolerated Dose (MTD)	100 mg/day
Recommended Phase II Dose (RP2D)	100 mg/day
Dose-Limiting Toxicities (DLTs)	Grade 3 neutropenia, thrombocytopenia, and elevated liver enzymes at 100 mg/day (1 patient); Grade 4 thrombocytopenia and neutropenia at 200 mg/day (2 patients)
Pharmacokinetics	Mean Tmax: 1-12 hours; Mean terminal half-life: 5.6-8.6 hours
Pharmacodynamics	Sustained >50% decrease in platelet integrin $\alpha 2$ expression at 200 mg/day; moderate (<30%) decrease at 70 and 100 mg/day
Clinical Activity	No complete or partial responses; 8 patients had stable disease for ≥ 4 months, with 5 of those having stable disease for > 6 months

A subsequent Phase I study explored a twice-daily (BID) dosing schedule.[\[13\]](#)[\[14\]](#)

Parameter	Value
Patient Population	26 patients in the BID dosing arm
Dose Escalation (BID)	50, 60, 80, and 100 mg
Recommended Dose (RD) for BID	50 mg BID
Dose-Limiting Toxicities (DLTs) at 60 mg BID	Grade 3 neutropenic sepsis and Grade 4 neutropenia
Clinical Activity (at 50 mg BID)	Stable disease in 66.7% (12 of 18) of patients

4.2 Phase II Study in Myeloid Malignancies (NCT05024994): A Phase II trial evaluated E7820 in 12 patients with relapsed/refractory splicing factor-mutant AML, MDS, or CMML.[5]

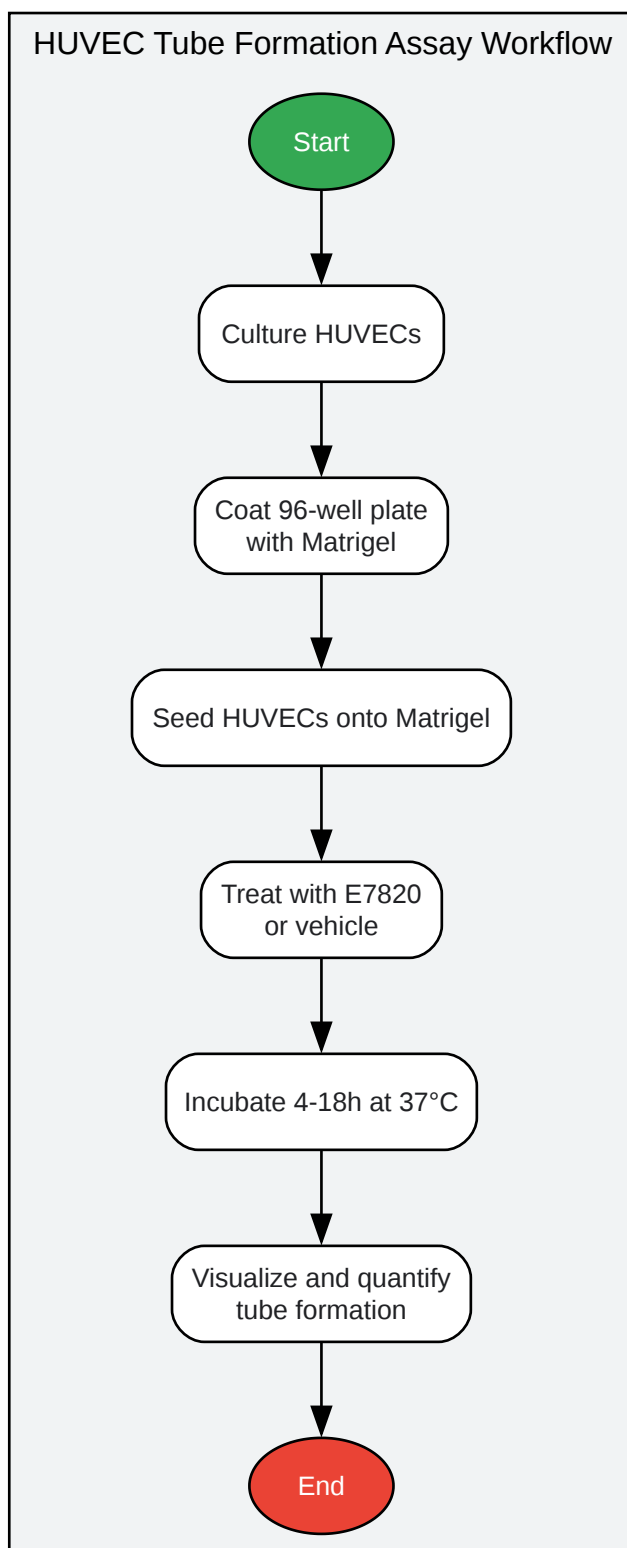
Parameter	Value
Patient Population	12 patients (7 AML, 5 MDS)
Median Age	77 years (range: 71-85)
Dose	100 mg daily
Pharmacodynamics	>50% RBM39 degradation observed in peripheral blood mononuclear cells
Clinical Activity	No objective responses; the study was closed for futility
Safety	The safety profile was consistent with previous studies

Experimental Protocols

5.1 HUVEC Tube Formation Assay:

This assay assesses the ability of endothelial cells to form capillary-like structures.

- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
- **Matrigel Coating:** A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
- **Cell Seeding:** HUVECs are seeded onto the Matrigel-coated wells.
- **Treatment:** Cells are treated with various concentrations of E7820 or vehicle control.
- **Incubation:** The plate is incubated at 37°C for 4-18 hours to allow for tube formation.
- **Analysis:** Tube formation is visualized by microscopy and quantified by measuring parameters such as tube length and branch points.



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Workflow for the HUVEC tube formation assay.

5.2 In Vivo Matrigel Plug Assay:

This assay evaluates angiogenesis in a living organism.[\[1\]](#)[\[6\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Matrigel Preparation:** Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF) and the test compound (E7820) or vehicle on ice.
- **Injection:** The Matrigel mixture is subcutaneously injected into mice. The Matrigel solidifies at body temperature, forming a plug.
- **Treatment:** Mice may receive additional systemic doses of E7820.
- **Plug Excision:** After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
- **Analysis:** The plugs are analyzed for blood vessel infiltration by histology (e.g., H&E staining) and immunohistochemistry for endothelial markers (e.g., CD31). Angiogenesis can be quantified by measuring hemoglobin content or microvessel density.

5.3 Dorsal Air Sac Model:

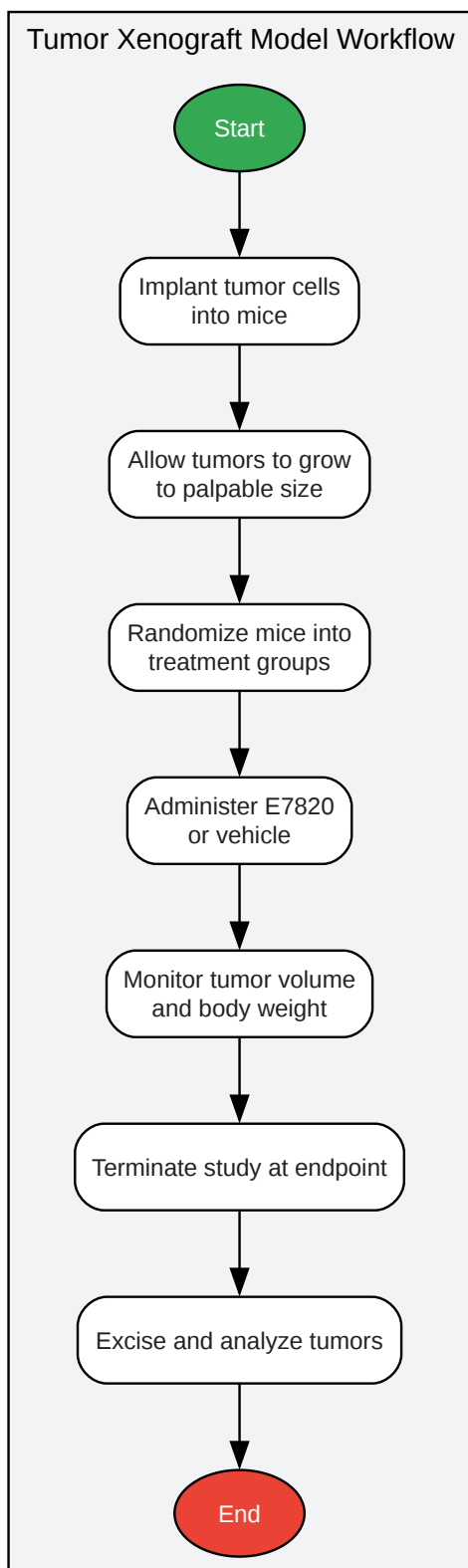
This model allows for the visualization of angiogenesis in a chamber implanted under the skin.

- **Chamber Implantation:** A sterile chamber is surgically implanted under the dorsal skin of a mouse.
- **Stimulus Application:** A pro-angiogenic stimulus (e.g., tumor cells) is placed within the chamber.
- **Treatment:** Mice are treated with E7820 or vehicle.
- **Analysis:** The growth of new blood vessels into the chamber is observed and quantified over time.

5.4 Tumor Xenograft Model:

This model assesses the anti-tumor efficacy of a compound.[\[9\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Cell Implantation:** Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Mice are randomized into treatment groups and receive E7820 or vehicle orally according to a defined schedule.
- **Monitoring:** Tumor volume and body weight are measured regularly.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).



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General workflow for a tumor xenograft study.

Conclusion

E7820 is a promising anti-angiogenic agent with a unique dual mechanism of action that involves both the suppression of integrin $\alpha 2$ expression and the degradation of the RBM39 splicing factor. Preclinical studies have consistently demonstrated its ability to inhibit angiogenesis and suppress tumor growth in a broad range of cancer models. While clinical trials in solid tumors have shown modest activity as a single agent, the favorable safety profile and evidence of target engagement support its further investigation, potentially in combination with other anti-cancer therapies. The elucidation of its function as a molecular glue opens new avenues for research and development, not only in the context of angiogenesis but also in other RBM39-dependent cellular processes. This technical guide provides a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of E7820.

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